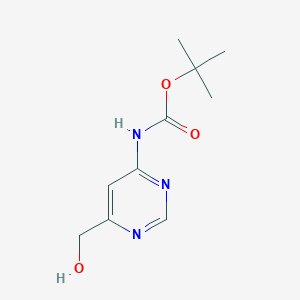

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[6-(hydroxymethyl)pyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRORIDUDLAQZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. This bifunctional pyrimidine derivative is a valuable building block in medicinal chemistry, serving as a critical precursor for the development of novel therapeutics, including kinase inhibitors and other biologically active molecules.[1][2] The pyrimidine scaffold is a cornerstone in pharmaceuticals, forming the backbone of numerous essential biomolecules.[3][4] This document details the strategic rationale, step-by-step experimental protocols, and mechanistic insights for a preferred two-step synthesis route, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The target molecule, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, possesses two key functional groups amenable to further synthetic manipulation: a primary alcohol (hydroxymethyl group) and a tert-butoxycarbonyl (Boc) protected amine. This arrangement allows for selective and orthogonal chemical transformations, making it a highly versatile intermediate.[1] Pyrimidine-based compounds are of immense interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The synthesis strategy hinges on a logical two-step sequence starting from a commercially available or readily accessible precursor, Methyl 6-aminopyrimidine-4-carboxylate. The core principles of this pathway are:

-

Chemoselective Protection: The amine at the C4 position is first protected with a Boc group. This is a crucial step to prevent unwanted side reactions during the subsequent reduction step. The Boc group is ideal due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[7]

-

Selective Reduction: The ester at the C6 position is then reduced to the primary alcohol, yielding the final product.

This protection-then-reduction strategy is generally preferred over a reduction-then-protection sequence to avoid potential complications, such as the formation of N-Boc protected byproducts or reactions involving the free amine with the reducing agent.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient pathway. The primary disconnections are made at the carbamate nitrogen and the alcohol carbon, tracing the molecule back to simpler, commercially available precursors.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthesis Pathway and Protocols

The following section provides detailed, field-proven protocols for the synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.

Overall Synthesis Workflow

The forward synthesis proceeds in two distinct steps, starting with the protection of the amine followed by the reduction of the ester.

Caption: Forward synthesis workflow diagram.

Step 1: Synthesis of Methyl 6-(tert-butoxycarbonylamino)pyrimidine-4-carboxylate

Principle: This step involves the N-tert-butoxycarbonylation of the primary amino group of Methyl 6-aminopyrimidine-4-carboxylate. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent.[8] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the acidic byproduct, facilitating the reaction towards completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this transformation.[9]

Experimental Protocol:

-

To a stirred solution of Methyl 6-aminopyrimidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M), add triethylamine (TEA, 1.5 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product as a solid.

Data Summary Table:

| Reagent | Molar Eq. | Purpose |

| Methyl 6-aminopyrimidine-4-carboxylate | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Boc Protecting Agent |

| Triethylamine (TEA) | 1.5 | Base |

| Dichloromethane (DCM) | - | Solvent |

Step 2: Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Principle: This step achieves the selective reduction of the methyl ester to a primary alcohol. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is an effective and mild reducing system for this transformation, offering excellent chemoselectivity while leaving the Boc-protecting group and the pyrimidine ring intact.[10] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester.

Experimental Protocol:

-

Suspend the Methyl 6-(tert-butoxycarbonylamino)pyrimidine-4-carboxylate (1.0 eq) from Step 1 in absolute ethanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 3.0-4.0 eq) portion-wise over 30-45 minutes. Caution: Hydrogen gas evolution may occur.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of water, followed by 1 M HCl (aq) until the pH is neutral (~7).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude solid can be purified by silica gel chromatography or recrystallization to afford the final product, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.

Data Summary Table:

| Reagent | Molar Eq. | Purpose |

| Methyl 6-(tert-butoxycarbonylamino)pyrimidine-4-carboxylate | 1.0 | Substrate |

| Sodium Borohydride (NaBH₄) | 3.0 - 4.0 | Reducing Agent |

| Ethanol (EtOH) | - | Solvent |

| Water / 1 M HCl | - | Quenching Agents |

References

- 1. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|CAS 203321-83-9 [benchchem.com]

- 2. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Abstract

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Its structure is uniquely characterized by a pyrimidine core, a versatile scaffold in medicinal chemistry, functionalized with a reactive primary alcohol at the 6-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This strategic combination of a stable protecting group and a modifiable hydroxymethyl handle makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and its applications in drug discovery.

Introduction: A Strategic Building Block

The pyrimidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[1] Its ability to participate in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems has cemented its role in the design of molecules that interact with biological targets like kinases.[2][3] tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate emerges as a highly strategic starting material for leveraging this scaffold. The molecule is intelligently designed with two key features:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine at the 4-position. It is stable under a wide range of reaction conditions, yet can be cleanly removed under acidic conditions, revealing the primary amine for subsequent reactions such as amide bond formation or cross-coupling.

-

A Primary Hydroxymethyl Group: The -CH₂OH group at the 6-position is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in the formation of ethers and esters.

This dual functionality allows for sequential, controlled modifications, making it an ideal intermediate for building diverse chemical libraries and synthesizing targeted active pharmaceutical ingredients (APIs).[4]

Physicochemical and Handling Properties

Properly understanding the physical characteristics and handling requirements is critical for the effective use of this reagent in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 954097-20-2 | [4][5][6] |

| Molecular Formula | C₁₀H₁₅N₃O₃ | [4][5] |

| Molecular Weight | 225.24 g/mol | [4] |

| Appearance | Data not available; likely an off-white to pale yellow solid based on analogous compounds. | |

| Melting Point | Not consistently reported in the literature. | |

| Solubility | Soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate. | |

| Storage | Store at room temperature or refrigerated (2-8°C) in a dry, well-ventilated place. Keep container tightly sealed.[4][7] |

Synthesis and Purification Protocol

The most common and direct synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate involves the chemoselective N-tert-butoxycarbonylation of the corresponding aminopyrimidine precursor. The Boc group selectively protects the exocyclic amine without reacting with the pyrimidine ring nitrogens or the hydroxyl group under controlled conditions.

Rationale for Experimental Choices

The chosen methodology employs Di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction, driving the equilibrium towards the product. Anhydrous solvents are critical to prevent hydrolysis of the Boc anhydride. Reaction progress is monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material, which is crucial for simplifying purification.

Detailed Experimental Protocol

Materials:

-

(4-Amino-6-pyrimidinyl)methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-Amino-6-pyrimidinyl)methanol (1.0 eq) in anhydrous THF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 10% Methanol/DCM solvent system) until the starting amine spot is no longer visible.[8]

-

Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound.[9]

Caption: Synthetic workflow for the preparation of the title compound.

Chemical Reactivity and Strategic Applications

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

Reactivity Analysis

-

Boc Group Deprotection: The carbamate is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane at room temperature efficiently removes the Boc group, liberating the 4-amino functionality. This free amine is a key nucleophile for building larger molecules.

-

Hydroxymethyl Group Transformation: The primary alcohol can undergo a variety of transformations:

-

Oxidation: Mild oxidation (e.g., with MnO₂ or Dess-Martin periodinane) yields the corresponding aldehyde. Stronger oxidation provides the carboxylic acid.

-

Conversion to a Leaving Group: The alcohol can be converted to a tosylate, mesylate, or halide (e.g., using SOCl₂ or PBr₃), making the position susceptible to nucleophilic substitution.

-

Coupling Reactions: The alcohol can be used in ether or ester formation.

-

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of anticancer drugs.[10][11] This building block is frequently used to synthesize inhibitors targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK).[2][3] A common synthetic strategy involves:

-

Reacting the hydroxymethyl group or a derivative thereof.

-

Deprotecting the Boc-protected amine.

-

Using the newly freed amine to couple with another molecular fragment, often forming a crucial bond that interacts with the hinge region of the kinase active site.

Caption: Key reaction pathways for derivatizing the title compound.

Predicted Spectroscopic Profile

While specific spectra for this compound require experimental acquisition, its ¹H NMR, ¹³C NMR, IR, and Mass Spectra can be reliably predicted based on its structure and data from analogous compounds.[12][13][14]

-

¹H NMR:

-

Pyrimidine Protons: Two singlets (or narrow doublets) are expected in the aromatic region (~8.0-8.8 ppm).

-

Hydroxymethyl Protons (-CH₂OH): A singlet at ~4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, chemical shift variable depending on concentration and solvent.

-

Carbamate Proton (-NH): A broad singlet at ~9.0-10.0 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons at ~1.5 ppm.[12]

-

-

¹³C NMR:

-

Pyrimidine Carbons: Signals expected in the ~150-165 ppm range.

-

Carbamate Carbonyl (C=O): A signal around ~153 ppm.

-

Boc Quaternary Carbon (-C(CH₃)₃): A signal around ~80-82 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around ~60-65 ppm.

-

Boc Methyl Carbons (-C(CH₃)₃): A signal around ~28 ppm.[12]

-

-

IR Spectroscopy (cm⁻¹):

-

~3400-3200: O-H (alcohol) and N-H (carbamate) stretching, likely broad.

-

~3000-2850: C-H stretching from alkyl groups.

-

~1720-1700: Strong C=O stretching from the carbamate carbonyl.

-

~1600-1450: C=C and C=N stretching from the pyrimidine ring.

-

~1250 and ~1160: C-O stretching associated with the carbamate group.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z 226.1.

-

[M+Na]⁺: Expected at m/z 248.1.

-

Common Fragment: Loss of the tert-butyl group (-56) or isobutylene, leading to a fragment at m/z 170.1.

-

Safety and Handling

As a laboratory chemical, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate should be handled with appropriate care. While a specific toxicology profile is not available, general precautions for related carbamates and heterocyclic amines should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids. Keep the container tightly closed when not in use.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

-

Supporting Information. Characterization Data of the Products. Available at: [Link]

-

MySkinRecipes. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. Available at: [Link]

-

Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available at: [Link]

-

PMC - NIH. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Available at: [Link]

-

NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

-

BuyersGuideChem. Search results for “tert-Butyl hydroxy(methyl)carbamate”. Available at: [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

-

PubChem - NIH. Bathocuproine | C26H20N2 | CID 65149. Available at: [Link]

-

PubMed. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Available at: [Link]

-

PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

-

PubChemLite. Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). Available at: [Link]

-

PubChem - NIH. tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate. Available at: [Link]

-

PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Available at: [Link]

-

PMC - PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3. Available at: [Link]

-

Pharmaffiliates. tert-Butyl ((1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-yl)carbamate. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Phenylethyl docosanoate (CAS 104899-74-3). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate [myskinrecipes.com]

- 5. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 6. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis

CAS Number: 954097-20-2

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, a pivotal bifunctional building block in medicinal chemistry and organic synthesis. With its unique molecular architecture, featuring a Boc-protected amine and a reactive hydroxymethyl group on a pyrimidine scaffold, this compound has emerged as a valuable intermediate in the development of novel therapeutics. This document details its chemical and physical properties, provides an in-depth analysis of its synthesis and characterization, and explores its critical role in the synthesis of targeted kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern drug discovery, the rational design of small molecule inhibitors targeting specific biological pathways is paramount. Kinases, a large family of enzymes that play a central role in cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and immunology. The development of potent and selective kinase inhibitors often relies on the availability of versatile chemical intermediates that allow for the systematic exploration of structure-activity relationships (SAR).

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (Figure 1) is one such key intermediate. Its structure is strategically designed with two key functionalities:

-

A Boc-protected amine on the pyrimidine ring, which allows for subsequent deprotection and coupling reactions to introduce diverse pharmacophoric groups. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

A primary hydroxymethyl group , which serves as a handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification. This allows for the introduction of substituents that can interact with specific residues in the target kinase's active site.

The pyrimidine core itself is a common scaffold in many approved kinase inhibitors, as it can mimic the purine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The strategic placement of the protected amine and the hydroxymethyl group on this privileged scaffold makes tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate a highly sought-after building block for the synthesis of complex and potent kinase inhibitors.

|

| tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 954097-20-2 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₃ | |

| Molecular Weight | 225.24 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General knowledge |

| Storage | Store at 2-8°C under an inert atmosphere | [2] |

Spectroscopic Characterization

Confirmation of the structure and purity of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific, publicly available spectrum for this exact compound is not readily found, based on the analysis of similar structures, the expected spectral data are as follows:

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons in the molecule. Key expected signals include:

-

A singlet for the nine protons of the tert-butyl group.

-

Signals for the pyrimidine ring protons.

-

A signal for the methylene protons of the hydroxymethyl group.

-

A signal for the hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.

-

A signal for the NH proton of the carbamate group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key expected signals include:

-

Signals corresponding to the carbon atoms of the pyrimidine ring.

-

A signal for the carbonyl carbon of the carbamate group.

-

Signals for the quaternary and methyl carbons of the tert-butyl group.

-

A signal for the methylene carbon of the hydroxymethyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, the expected molecular ion peak [M+H]⁺ would be at m/z 226.12.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate typically involves the protection of the amino group of a suitable pyrimidine precursor with a tert-butoxycarbonyl (Boc) group. A general and reliable method for this transformation is the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Experimental Protocol: Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

This protocol is based on established methods for the Boc protection of amino alcohols.

Materials:

-

(4-Amino-6-pyrimidinyl)methanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-amino-6-pyrimidinyl)methanol (1.0 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: To the solution, add triethylamine or DIPEA (1.1-1.5 equivalents).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature. The addition is typically done dropwise to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is considered complete when the starting amino alcohol is no longer visible by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Chromatography: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.

Start [label="Start:\n(4-Amino-6-pyrimidinyl)methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction:\n+ (Boc)2O, Base\nSolvent (THF or DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up:\nAq. NaHCO3 extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\ntert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction [label="Boc Protection"]; Reaction -> Workup [label="Quenching"]; Workup -> Purification; Purification -> Product [label="Isolation"]; }

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in drug discovery is as a key intermediate in the synthesis of kinase inhibitors. The pyrimidine scaffold, combined with the orthogonally protected functional groups, provides a versatile platform for generating libraries of compounds for screening against various kinases.

Role in the Synthesis of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of IRAK4 signaling has been implicated in a variety of inflammatory and autoimmune diseases, as well as in certain types of cancer, making it an attractive therapeutic target.[3][4]

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate serves as a critical building block in the synthesis of potent and selective IRAK4 inhibitors. The general synthetic strategy involves the following key steps:

-

Activation of the Hydroxymethyl Group: The primary alcohol is typically converted to a better leaving group, such as a mesylate or tosylate, or oxidized to an aldehyde.

-

Coupling with a Second Building Block: The activated intermediate is then reacted with another key fragment, often containing a nucleophile that displaces the leaving group or reacts with the aldehyde.

-

Deprotection and Further Functionalization: The Boc-protecting group on the pyrimidine ring is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). The resulting free amine can then be acylated, alkylated, or coupled with other moieties to complete the synthesis of the final IRAK4 inhibitor.

This modular approach allows for the rapid generation of analogs with diverse substituents, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

TLR_IL1R [label="TLR / IL-1R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88"]; IRAK4 [label="IRAK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1"]; TRAF6 [label="TRAF6"]; TAK1 [label="TAK1"]; IKK_complex [label="IKK complex"]; NF_kB [label="NF-κB"]; Inflammation [label="Inflammatory Response", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

TLR_IL1R -> MyD88; MyD88 -> IRAK4; IRAK4 -> IRAK1 [label="Phosphorylation"]; IRAK1 -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK_complex [label="Activation"]; IKK_complex -> NF_kB [label="Activation"]; NF_kB -> Inflammation [label="Gene Transcription"]; }

Conclusion and Future Perspectives

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a testament to the power of rational design in chemical synthesis for drug discovery. Its carefully orchestrated functionalities on a privileged pyrimidine scaffold provide medicinal chemists with a powerful tool to construct novel and potent kinase inhibitors. The growing interest in targeting kinases for a wide range of diseases ensures that this versatile building block will continue to play a significant role in the development of next-generation therapeutics. Future research will likely focus on the development of even more efficient and scalable synthetic routes to this intermediate and its application in the synthesis of inhibitors for other emerging kinase targets.

References

- Kelly, P. N., et al. (2015). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 6(11), 1159–1164.

-

ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]

- Google Patents. Process for the preparation of methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)

- Tum-A-Lum, T., et al. (2019). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 10(12), 1675–1680.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Google Patents.

- Ali, M. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 28.

-

PubChem. Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

MDPI. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]

- Google Patents. Irak inhibitors and uses thereof.

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

PubChem. tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate. [Link]

- Google Patents. 2-cyanopyrimidin-4-yl carbamate or urea derivative or salt thereof, and pharmaceutical composition including same.

- Google Patents.

- Google Patents.

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -

Sources

- 1. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|CAS 203321-83-9 [benchchem.com]

- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An Investigational Guide to Elucidating the Mechanism of Action for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Executive Summary:

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a heterocyclic compound documented primarily as a chemical intermediate in synthetic chemistry.[1][2] As of the date of this publication, its specific biological target and mechanism of action are not characterized in publicly accessible scientific literature. This guide, therefore, serves a unique purpose: it is not a review of established facts but an expert-led investigational roadmap. We will treat this compound as a novel chemical entity (NCE) and outline a rigorous, multi-stage workflow designed to identify its biological target, validate its mechanism, and characterize its cellular effects.

This document is structured to guide researchers, scientists, and drug development professionals through the logical and technical steps of mechanism-of-action (MoA) elucidation. We will proceed under the hypothesis that its pyrimidine scaffold, a privileged structure in medicinal chemistry, may target a protein kinase. This hypothesis will serve as a framework to demonstrate essential experimental protocols, data interpretation, and the principles of building a self-validating scientific case for an uncharacterized compound.

Part 1: Foundational Analysis and Hypothesis Generation

Structural Assessment of the NCE

The subject molecule, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, possesses two key features that inform our initial hypothesis:

-

A Pyrimidine Core: This nitrogenous heterocyclic ring is a cornerstone of many biologically active molecules, including nucleic acids (cytosine, thymine, uracil) and a vast number of approved drugs. Crucially, it serves as a common "hinge-binding" motif for ATP-competitive kinase inhibitors.

-

A Boc-Protected Amine and a Hydroxymethyl Group: These substituents provide specific steric and electronic properties that will govern potential interactions with a protein target's binding pocket. The Boc (tert-butyloxycarbonyl) group is a bulky, lipophilic protecting group, while the hydroxymethyl group can act as a hydrogen bond donor or acceptor.

Hypothesis: A Putative Protein Kinase Inhibitor

Based on the pyrimidine scaffold, we will hypothesize that the compound acts as an inhibitor of a protein kinase. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them a high-value target class for drug discovery. Our investigational goal is to determine if the compound inhibits a specific kinase and, if so, to characterize the downstream consequences.

For the purpose of this guide, we will refer to our hypothetical target as Serine/Threonine Kinase X (STKX) , a representative enzyme involved in a generic cellular proliferation pathway.

Diagram 1: Generic STKX Signaling Pathway

The following diagram illustrates the canonical role of a kinase like STKX in a signaling cascade, providing a rationale for why its inhibition is a therapeutically relevant goal.

Caption: A hypothetical signaling cascade where STKX is a key mediator.

Part 2: Experimental Workflow for MoA Elucidation

This section provides detailed, self-validating protocols to test our hypothesis. Each protocol is designed not just to generate data, but to do so in a way that builds confidence in the results.

Stage 1: In Vitro Target Engagement - Does the Compound Inhibit STKX?

The first crucial experiment is a direct, in vitro biochemical assay to measure the compound's ability to inhibit the enzymatic activity of purified STKX.

Selected Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and, consequently, a lower light output.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO, typically from 10 mM down to 100 nM. This will be used to generate a dose-response curve.

-

Prepare the Kinase Reaction Buffer containing purified recombinant STKX enzyme, its specific substrate peptide, and ATP at its Km concentration (ensures competitive inhibitors are readily detected).

-

-

Kinase Reaction:

-

In a 384-well white assay plate, add 5 µL of the Kinase Reaction Buffer to each well.

-

Add 50 nL of the compound from the serial dilution series to the appropriate wells.

-

Controls:

-

Positive Control: A known, potent inhibitor of STKX.

-

Negative Control: 50 nL of 100% DMSO (vehicle control, representing 0% inhibition).

-

"No Enzyme" Control: Reaction buffer without STKX (representing 100% inhibition).

-

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Generation & Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the controls: (% Inhibition) = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Table 1: Example IC₅₀ Data Presentation

| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |

| NCE | STKX | 155 | 1.1 | 0.992 |

| Staurosporine (Control) | STKX | 8 | 1.0 | 0.998 |

Diagram 2: Workflow for In Vitro Kinase Assay

Caption: Step-by-step workflow for the ADP-Glo in vitro kinase assay.

Stage 2: Cellular Target Engagement - Does the Compound Bind STKX in a Cell?

An IC₅₀ value from a biochemical assay is essential but insufficient. It does not prove the compound can enter a cell and bind its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying intracellular target engagement.

Selected Protocol: CETSA® using Western Blot

This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Methodology:

-

Cell Treatment:

-

Culture a relevant cell line (e.g., one known to express STKX) to ~80% confluency.

-

Treat the cells with the compound at a concentration known to be effective (e.g., 10x the in vitro IC₅₀) or with vehicle (DMSO) for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest the treated cells, wash with PBS, and resuspend in a lysis buffer.

-

Aliquot the cell lysate into separate PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Cool the tubes at 4°C immediately.

-

-

Protein Fractionation:

-

Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

-

Detection by Western Blot:

-

Normalize the protein concentration of all supernatant samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for STKX.

-

Use a secondary HRP-conjugated antibody and an ECL substrate to visualize the bands.

-

-

Data Analysis:

-

Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.

-

Plot the percentage of soluble STKX relative to the non-heated control against the temperature.

-

A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore target engagement.

-

Part 3: Downstream Pathway Analysis

Confirming target binding is followed by demonstrating a functional consequence. If the compound inhibits STKX, the phosphorylation of its downstream substrates should decrease.

Selected Protocol: Western Blot for Phospho-Substrate

Methodology:

-

Cell Treatment:

-

Culture cells and serum-starve them overnight to reduce basal signaling activity.

-

Pre-treat the cells with increasing concentrations of the compound (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours.

-

Stimulate the pathway with the appropriate growth factor (see Diagram 1) for 15-30 minutes to activate STKX.

-

-

Lysis and Detection:

-

Lyse the cells and collect the protein lysate.

-

Perform a Western blot as described previously.

-

Probe separate membranes with three different primary antibodies:

-

An antibody specific for the phosphorylated form of the STKX substrate.

-

An antibody for the total amount of the STKX substrate.

-

An antibody for a loading control (e.g., GAPDH or β-actin).

-

-

-

Data Analysis:

-

A dose-dependent decrease in the signal from the phospho-specific antibody, without a change in the total substrate or loading control, provides strong evidence that the compound is inhibiting the STKX pathway in cells.

-

Conclusion and Forward Outlook

This guide has outlined a systematic and robust strategy to take an uncharacterized compound, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, from a chemical curiosity to a validated biological tool or potential therapeutic lead. By combining hypothesis generation based on chemical structure with a tiered approach of in vitro, cellular, and downstream functional assays, researchers can build a compelling and scientifically rigorous case for a specific mechanism of action. This workflow, centered on the principles of direct target measurement and functional validation, represents a best-practice approach in modern drug discovery and chemical biology.

References

- tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate CAS NO.954097-20-2. Bide Pharmatech Ltd. [URL: https://www.bidepharm.com/products/954097-20-2.html]

- tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. BLDpharm. [URL: https://www.bldpharm.com/products/954097-20-2.html]

- Carbamates. Google Patents. [URL: https://patents.google.

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. [URL: https://patents.google.

Sources

Spectroscopic and Synthetic Elucidation of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed, plausible synthetic protocol alongside a thorough prediction and interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra. These predictions are grounded in extensive analysis of structurally analogous compounds, offering a robust framework for the identification and characterization of this and related pyrimidine derivatives. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are fundamental heterocyclic motifs present in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals.[1] The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, influencing its target affinity, metabolic stability, and pharmacokinetic profile. The title compound, tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, incorporates three key functionalities: a Boc-protected amine, a hydroxymethyl group, and the pyrimidine core. This combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality during synthetic transformations.[2]

This guide addresses the current gap in readily available, consolidated spectroscopic data for this compound by proposing a robust synthetic pathway and providing a detailed, predictive analysis of its spectral characteristics.

Proposed Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Given the commercial availability of tert-butyl (6-chloropyrimidin-4-yl)carbamate, a plausible and efficient synthetic route to the target molecule involves a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling offers a reliable method for the introduction of a carbon substituent at the 6-position of the pyrimidine ring.[3][4]

Synthetic Workflow

The proposed two-step synthesis is outlined below. This pathway involves the introduction of a protected alkyne, followed by deprotection and reduction to the hydroxymethyl group.

Sources

The Ascendant Therapeutic Potential of Pyrimidine Carbamate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Convergence of Pyrimidine and Carbamate Moieties

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the very fabric of life as a component of nucleic acids.[1][2][3] Its inherent biological significance and versatile chemical reactivity have long made it a privileged structure in the design of therapeutic agents.[2][3][4][5] When this potent heterocycle is strategically functionalized with a carbamate group, a fascinating synergy emerges, giving rise to a class of compounds with a broad and compelling spectrum of biological activities. This guide delves into the core of pyrimidine carbamate derivatives, offering an in-depth exploration of their synthesis, multifaceted biological actions, and the underlying mechanisms that position them as promising candidates for next-generation therapeutics. We will dissect their anticancer, antimicrobial, and antiviral properties, supported by field-proven experimental insights and robust data, to provide a comprehensive resource for researchers and drug development professionals.

I. The Architectural Blueprint: Synthesis of Pyrimidine Carbamate Derivatives

The synthetic accessibility of pyrimidine carbamate derivatives is a key driver of their exploration in drug discovery. A common and effective strategy involves the reaction of an amino-pyrimidine precursor with a suitable chloroformate, such as phenyl or benzyl chloroformate, in the presence of a base like triethylamine (TEA) in an appropriate solvent like chloroform.[6] This straightforward approach allows for the introduction of the carbamate moiety onto the pyrimidine core.

Further structural diversity can be achieved through multi-step synthetic sequences. For instance, a starting material like orotic acid can be converted to an acyl chloride, which then reacts with various primary amines to form amides. Subsequent regioselective substitution of a chloro group on the pyrimidine ring with different amines, followed by further modifications, can lead to a diverse library of pyrimidine-4-carboxamide derivatives, some of which may incorporate carbamate functionalities or serve as precursors for their introduction.[7][8] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring and the nature of the carbamate side chain, which in turn are guided by structure-activity relationship (SAR) studies to optimize biological potency and pharmacokinetic properties.[7][8][9]

II. Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has been a major focus for the development of pyrimidine-based drugs, and the inclusion of a carbamate functional group has led to the discovery of potent and selective anticancer agents.[2][10][11][12][13]

A. Mechanism of Action: Enzyme Inhibition and Pathway Disruption

A primary mechanism through which pyrimidine carbamate derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival.[10][14]

-

Kinase Inhibition: Many pyrimidine derivatives are designed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[14] For example, they can target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase whose constitutive activation is a hallmark of several cancers.[14][15] By blocking the ATP binding site of the kinase domain, these compounds can halt the downstream signaling pathways that promote cell growth and division.[14] The carbamate moiety can play a crucial role in establishing key interactions within the active site, enhancing binding affinity and selectivity.

-

Inhibition of Other Key Enzymes: Beyond kinases, pyrimidine derivatives have been shown to inhibit other enzymes critical for cancer cell function. For instance, some have been developed as inhibitors of Pin1, a cis-trans isomerase that is overexpressed in many cancers and plays a role in cell cycle progression and oncogenesis.[16] The carbamate group can be strategically positioned to interact with specific residues in the enzyme's active site, leading to potent inhibition.

B. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental experiment to evaluate the anticancer potential of newly synthesized pyrimidine carbamate derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrimidine carbamate derivatives against various cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.[12][17]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine carbamate derivatives and a positive control (e.g., Doxorubicin) in the culture medium.[12] Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

C. Data Presentation: Comparative Cytotoxicity of Pyrimidine Carbamate Derivatives

| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) | Reference Compound (IC50 µM) |

| PC-1 | MCF-7 | 48 | 15.6 | Doxorubicin (1.2) |

| PC-2 | A549 | 48 | 21.4 | Doxorubicin (0.9) |

| PC-3 | HCT-116 | 48 | 10.9 | Doxorubicin (0.7) |

Note: The data presented here is illustrative and based on findings for similar pyrimidine derivatives reported in the literature.[12]

D. Visualizing the Mechanism: EGFR Signaling Pathway Inhibition

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. irjmets.com [irjmets.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. ijrpr.com [ijrpr.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 16. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of novel pyrimidine compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a privileged core in a multitude of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the , designed for professionals in drug development. We will explore the strategic considerations underpinning the design of pyrimidine-based drugs, detail both classical and contemporary synthetic methodologies, and provide actionable protocols for synthesis and screening. This guide emphasizes the rationale behind experimental choices and offers insights into structure-activity relationship (SAR) optimization, aiming to empower researchers to navigate the complexities of pyrimidine-focused drug discovery.

The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidines, heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, are of profound biological importance.[4][5] They are fundamental components of DNA and RNA (cytosine, thymine, and uracil), as well as other vital biomolecules like vitamin B1 (thiamine).[6][7] This inherent biological relevance makes the pyrimidine nucleus an exceptional starting point for the design of novel therapeutics that can effectively interact with biological targets.[3]

The synthetic versatility of the pyrimidine ring has allowed for the creation of a vast array of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[6][8][9] A significant number of FDA-approved drugs, such as the anticancer agent 5-fluorouracil and the antiviral zidovudine, feature a pyrimidine core, underscoring the scaffold's clinical significance.[1][10]

Strategic Approaches to the Synthesis of Novel Pyrimidine Derivatives

The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to more sophisticated, efficient, and sustainable modern methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the need for functional group tolerance.

Classical Synthetic Methodologies: The Foundation

First described in 1884, the Pinner synthesis involves the cyclocondensation of an amidine with a β-dicarbonyl compound.[11] This method is robust for producing 2-substituted pyrimidines.

Experimental Protocol: Representative Pinner Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amidine hydrochloride (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in absolute ethanol.

-

Base Addition: Add a solution of sodium ethoxide in ethanol (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Biginelli reaction is a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[6] This reaction is of great significance due to its simplicity and ability to generate diverse pyrimidine-based compounds.[6]

Experimental Protocol: A Typical Biginelli Reaction

-

Reactant Mixture: Combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).

-

Heating: Heat the mixture to reflux for 2-4 hours.

-

Precipitation and Filtration: Cool the reaction mixture, which often results in the precipitation of the product. Collect the solid product by filtration and wash with cold solvent.

-

Purification: The product can be further purified by recrystallization.

Modern Synthetic Strategies: Efficiency and Diversity

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for pyrimidine synthesis.

Microwave irradiation can significantly accelerate reaction times and improve yields for many pyrimidine syntheses, including the Biginelli reaction.[12][13]

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants.[12][14] These reactions are particularly valuable for generating large libraries of structurally diverse pyrimidines for high-throughput screening.[14]

Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the functionalization of pre-formed pyrimidine rings, allowing for the introduction of a wide variety of substituents.

Caption: Mechanism of action for a pyrimidine-based kinase inhibitor.

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

Understanding the SAR is crucial for the rational design of more effective drugs. F[7][15]or pyrimidine analogs, modifications at different positions of the ring can have a profound impact on their biological activity.

| Position | Common Substituents | Impact on Activity |

| C2 | Amino, Alkylthio | Often crucial for hydrogen bonding with the target protein. |

| C4 | Substituted anilines, heterocycles | Can significantly influence potency and selectivity. |

| C5 | Halogens, small alkyl groups | Can modulate lipophilicity and metabolic stability. |

| C6 | Methyl, Hydrogen | Can affect the overall conformation and binding affinity. |

Table 1: General SAR trends for pyrimidine-based kinase inhibitors.

For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the introduction of specific substituents on the phenyl ring at the C4 position led to enhanced anticancer activity.

The pyrimidine scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. T[3][17]he ongoing development of innovative synthetic methodologies, coupled with advanced screening techniques and a deeper understanding of SAR, will undoubtedly lead to the discovery of new pyrimidine-based drugs with improved efficacy and safety profiles. Future research will likely focus on sustainable and green synthetic approaches, the exploration of novel biological targets, and the application of computational methods to accelerate the drug discovery process.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Vertex AI Search.

- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (2025). BenchChem.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114–128.

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health.

- Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022). Organic Letters.

- A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. (n.d.). Ignited Minds Journals.

- BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research.

- Biological activities of synthetic pyrimidine derivatives. (2024). Research Square.

- Highly Substituted Pyrimidines by Multicomponent Reactions. (2015). Synfacts.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Iranian Chemical Society.

- Pyrimidine. (n.d.). Wikipedia.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ResearchGate.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science.

- Application Note: High-Throughput Screening of a 2,3-Dihydrofuro[2,3-c]pyridine Library for Kinase Inhibitor Discovery. (2025). BenchChem.

- Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. (2023). Future Medicinal Chemistry.

- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). Journal of Medicinal Chemistry.

- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Medicinal Chemistry.

Sources

- 1. ijsat.org [ijsat.org]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles [ignited.in]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchtrend.net [researchtrend.net]

- 9. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. Pyrimidine - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility Profile of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Introduction: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical determinant of its therapeutic potential and ultimate success. Among these properties, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can precipitate a cascade of challenges, from inconsistent biological assay results to diminished bioavailability, thereby arresting the progression of an otherwise promising drug candidate.[2]

This technical guide provides a comprehensive exploration of the solubility profile of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate , a heterocyclic compound of interest in medicinal chemistry. As researchers, scientists, and drug development professionals, a deep appreciation of this molecule's behavior in various solvent systems is essential for informed decision-making in formulation development, preclinical studies, and ultimately, clinical application. This document is structured to provide not only the fundamental physicochemical data but also the underlying scientific rationale for experimental design and data interpretation, empowering you to navigate the complexities of solubility with confidence and expertise.

Physicochemical Properties: A Snapshot of the Molecule

A foundational understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These parameters offer initial clues into how the compound will interact with its environment.

| Property | Value | Source |

| CAS Number | 954097-20-2 | [3] |

| Molecular Formula | C₁₀H₁₅N₃O₃ | [3] |

| Molecular Weight | 225.24 g/mol | [3] |

| Appearance | Solid | Inferred from storage recommendations |

| Storage | 2-8°C, Sealed in dry | [3] |

| Predicted LogP | 0.85 | SwissADME Prediction |

| Predicted Aqueous Solubility (LogS) | -1.78 | SwissADME Prediction |

| Predicted Solubility Class | Soluble | SwissADME Prediction |

| Predicted pKa (Most Basic) | 3.54 | ChemAxon Prediction |

| Predicted pKa (Most Acidic) | 13.38 | ChemAxon Prediction |

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Deciphering the Molecular Architecture: A Structural Analysis of Solubility

The solubility of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a direct consequence of the interplay between its constituent functional groups. A nuanced understanding of their individual contributions is key to predicting and modulating its solubility behavior.

-

The Pyrimidine Core: As a heterocyclic aromatic ring containing two nitrogen atoms, the pyrimidine core imparts a degree of polarity to the molecule. Pyrimidine itself is moderately soluble in water, a characteristic attributed to its ability to form hydrogen bonds.[4] The nitrogen atoms can act as hydrogen bond acceptors, enhancing interaction with polar solvents like water.

-

The Hydroxymethyl Group (-CH₂OH): The presence of a hydroxymethyl group is a significant driver of aqueous solubility. The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, readily engaging with water molecules and thereby increasing the compound's affinity for the aqueous phase.[5]

-

The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group, while often employed to modify a molecule's reactivity, also exerts a considerable influence on its physical properties. This bulky, lipophilic group can decrease aqueous solubility by masking a polar amine and increasing the overall nonpolar surface area of the molecule.[6][7] However, in some contexts, the introduction of a Boc group can disrupt crystal lattice packing, which may paradoxically lead to an improvement in solubility.

-

The Carbamate Linkage (-NHCOO-): The carbamate group contributes to the molecule's polarity and can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O).

The overall solubility of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is therefore a delicate balance between the solubilizing effects of the pyrimidine ring and the hydroxymethyl group, and the lipophilic nature of the Boc protecting group.

Experimental Determination of Solubility: Methodologies and Rationale

While predictive models offer valuable initial insights, experimental determination remains the gold standard for accurately characterizing a compound's solubility. The choice of methodology is dictated by the specific requirements of the study, including the desired level of precision, throughput, and the physicochemical nature of the compound.

The Shake-Flask Method: The Cornerstone of Thermodynamic Solubility Measurement

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] It directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.